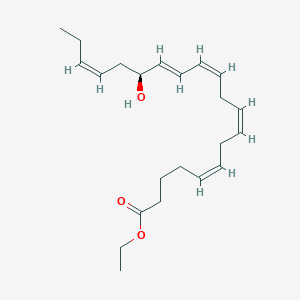
Exeporfinium chloride
Übersicht
Beschreibung
Exeporfinium chloride, also known as XF-73, is an experimental drug candidate. It is an anti-microbial that works by weakening bacteria cell walls . It is a potential treatment for methicillin-resistant Staphylococcus aureus (MRSA) and possibly Clostridium difficile .
Molecular Structure Analysis
Exeporfinium chloride is a dicationic porphyrin derivative . Its chemical formula is C44H50Cl2N6O2 and it has a molar mass of 765.82 g·mol −1 .Chemical Reactions Analysis
Exeporfinium chloride is a synthetic, di-cationic porphyrin derivative with rapid, potent bactericidal properties and a low propensity for engendering bacterial resistance .Physical And Chemical Properties Analysis
Exeporfinium chloride is a synthetic, di-cationic porphyrin derivative with rapid, potent bactericidal properties and a low propensity for engendering bacterial resistance .Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential of Quaternary Ammonium Compounds : Quaternary ammonium compounds, similar to exeporfinium chloride, have been used as antiseptic drugs and disinfectants, particularly for clinical purposes. Their structure–activity relationships and modes of action suggest potential antimicrobial applications (Tischer, Pradel, Ohlsen, & Holzgrabe, 2012).
Chloride-Induced Effects on Steel : Research on the effects of chloride ions, like those in exeporfinium chloride, on steel in simulated concrete pore solution indicates the significance of chloride in industrial applications and corrosion studies (Saremi & Mahallati, 2002).
Dielectrophoresis (DEP) Research : DEP research, relevant due to the chloride component of exeporfinium chloride, is increasingly significant in chemical and biochemical analyses involving nanoparticles. This research could inform applications in selective isolation of biological cells and the assembly of nanoparticles (Pethig, 2017).
Clinical Trial Inclusion : Studies on the inclusion of persons with specific conditions in clinical trials, such as those involving chloride-based drugs, highlight the importance of diverse and representative sample populations in pharmaceutical research (Persad, Little, & Grady, 2008).
Ionic Liquids and Biocompatibility : Research into the cytotoxicity and biocompatibility of choline phosphate ionic liquids, which are structurally related to exeporfinium chloride, informs their potential use in biomedical applications (Weaver, Kim, Sun, Macfarlane, & Elliott, 2010).
Chloride Channels as Drug Targets : Understanding the role of chloride channels in various biological functions can inform the development of drugs that may interact with chloride ions, similar to exeporfinium chloride (Verkman & Galietta, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Exeporfinium chloride is being developed clinically for the decolonization of Staphylococcus aureus in the nasal cavity to prevent post-operative staphylococcal infections . It has shown significant reduction of nasal S. aureus in preoperative cardiac surgery patients . Furthermore, XF-73 dermal formulation was found to be 100 times more effective at killing MRSA (USA 300 strain) than the topical antibiotic mupirocin, in two skin infection models .
Eigenschaften
CAS-Nummer |
718638-68-7 |
|---|---|
Produktname |
Exeporfinium chloride |
Molekularformel |
C44H50Cl2N6O2 |
Molekulargewicht |
765.824 |
IUPAC-Name |
3,3'-((porphyrin-5,15-diylbis(4,1-phenylene))bis(oxy))bis(N,N,N-trimethylpropan-1-aminium) chloride |
InChI |
InChI=1S/C44H50N6O2.2ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;2*1H/q+2;;/p-2/b33-29-,34-30-,35-29-,36-30-,43-39-,43-40-,44-41-,44-42-;; |
InChI-Schlüssel |
KJLHJQGDBJNMPU-XRFOENPRSA-L |
SMILES |
C[N+](C)(C)CCCOC(C=C1)=CC=C1/C2=C(N/3)\C=CC3=C\C4=N/C(C=C4)=C(C5=CC=C(OCCC[N+](C)(C)C)C=C5)\C(N6)=CC=C6/C=C7C=CC2=N/7.[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
XF-73; XF 73; XF73; Exeporfinium chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



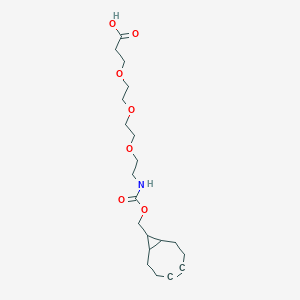

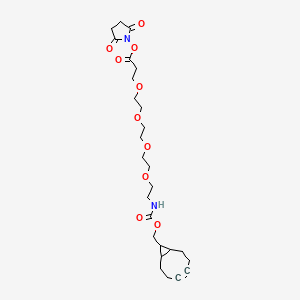
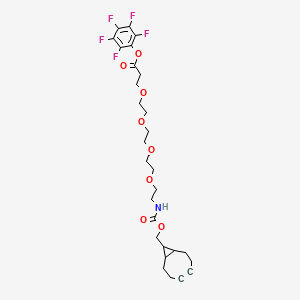
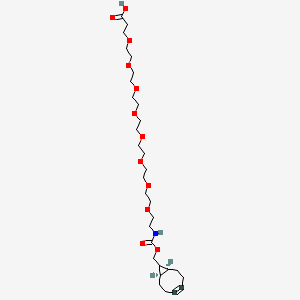
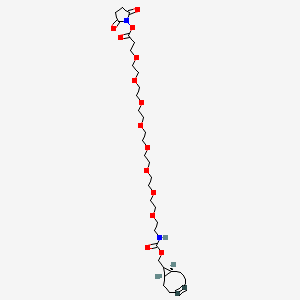
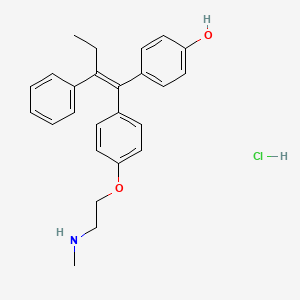
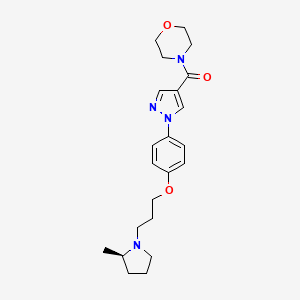
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
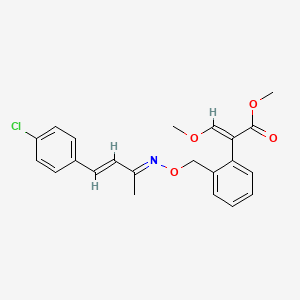

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

